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molecular formula C17H19N3O6 B8816846 Varenicline tartrate

Varenicline tartrate

Cat. No. B8816846
M. Wt: 361.3 g/mol
InChI Key: TWYFGYXQSYOKLK-UHFFFAOYSA-N
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Patent
US08314235B2

Procedure details

7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine (50 g) was dissolved in methanol (375 ml) and the solution was added to a solution of tartaric acid (39.31 g) dissolved in methanol (375 ml) at 20-25° C. The suspension was stirred for 1 hour 30 minutes at 20-25° C. followed by filtration of the solid and then drying to yield 82 g of varenicline tartrate (Purity by HPLC: 99.9%).
Name
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
39.31 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three
Yield
99.9%

Identifiers

REACTION_CXSMILES
[N:1]1[C:16]2[C:5](=[CH:6][C:7]3[CH:13]4[CH2:14][CH:9]([CH2:10][NH:11][CH2:12]4)[C:8]=3[CH:15]=2)[N:4]=[CH:3][CH:2]=1.[C:17]([OH:26])(=[O:25])[CH:18]([CH:20]([C:22]([OH:24])=[O:23])[OH:21])[OH:19]>CO>[CH:2]1[CH:3]=[N:4][C:5]2[C:16]([N:1]=1)=[CH:15][C:8]1[CH:9]3[CH2:10][NH:11][CH2:12][CH:13]([C:7]=1[CH:6]=2)[CH2:14]3.[CH:18]([OH:19])([C:17]([OH:26])=[O:25])[CH:20]([OH:21])[C:22]([OH:24])=[O:23] |f:3.4|

Inputs

Step One
Name
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
Quantity
50 g
Type
reactant
Smiles
N1=CC=NC2=CC3=C(C4CNCC3C4)C=C21
Name
Quantity
375 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
39.31 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Three
Name
Quantity
375 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 hour 30 minutes at 20-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration of the solid
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=1C=NC2=CC3=C(C=C2N1)C4CC3CNC4.C(C(C(=O)O)O)(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08314235B2

Procedure details

7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine (50 g) was dissolved in methanol (375 ml) and the solution was added to a solution of tartaric acid (39.31 g) dissolved in methanol (375 ml) at 20-25° C. The suspension was stirred for 1 hour 30 minutes at 20-25° C. followed by filtration of the solid and then drying to yield 82 g of varenicline tartrate (Purity by HPLC: 99.9%).
Name
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
39.31 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three
Yield
99.9%

Identifiers

REACTION_CXSMILES
[N:1]1[C:16]2[C:5](=[CH:6][C:7]3[CH:13]4[CH2:14][CH:9]([CH2:10][NH:11][CH2:12]4)[C:8]=3[CH:15]=2)[N:4]=[CH:3][CH:2]=1.[C:17]([OH:26])(=[O:25])[CH:18]([CH:20]([C:22]([OH:24])=[O:23])[OH:21])[OH:19]>CO>[CH:2]1[CH:3]=[N:4][C:5]2[C:16]([N:1]=1)=[CH:15][C:8]1[CH:9]3[CH2:10][NH:11][CH2:12][CH:13]([C:7]=1[CH:6]=2)[CH2:14]3.[CH:18]([OH:19])([C:17]([OH:26])=[O:25])[CH:20]([OH:21])[C:22]([OH:24])=[O:23] |f:3.4|

Inputs

Step One
Name
7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino-[2,3-h][3]benzazepine
Quantity
50 g
Type
reactant
Smiles
N1=CC=NC2=CC3=C(C4CNCC3C4)C=C21
Name
Quantity
375 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
39.31 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Three
Name
Quantity
375 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 hour 30 minutes at 20-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration of the solid
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=1C=NC2=CC3=C(C=C2N1)C4CC3CNC4.C(C(C(=O)O)O)(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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